N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a thiadiazole ring, and a benzamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with the serotonergic system .
Mode of Action
A compound with a similar structure has been found to exhibit an antidepressant-like effect in mice, which was related to the modulation of the serotonergic system, specifically the 5-ht1a and 5-ht3 receptors .
Biochemical Pathways
The compound’s interaction with the serotonergic system suggests that it may affect biochemical pathways related to serotonin synthesis, release, and reuptake. Serotonin is a key neurotransmitter involved in many physiological processes, including mood regulation, sleep, appetite, and cognition. Alterations in serotonin signaling are implicated in various psychiatric disorders, including depression and anxiety .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may be well-absorbed in the gastrointestinal tract if administered orally.
Result of Action
A compound with a similar structure has been found to exhibit an antidepressant-like effect in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Introduction of the Trifluoromethylbenzyl Group: This step involves the nucleophilic substitution reaction where the thiadiazole ring is reacted with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the acylation of the thiadiazole derivative with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs. The thiadiazole ring is associated with various biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry
Industrially, this compound can be used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-bis(trifluoromethyl)benzyl)stearamide: Similar in having a trifluoromethyl group and a benzyl moiety.
4-(trifluoromethyl)benzylamine: Shares the trifluoromethylbenzyl group but lacks the thiadiazole and benzamide functionalities.
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Contains a thiazole ring and benzamide moiety but differs in the substitution pattern and additional functional groups.
Uniqueness
N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of its trifluoromethyl group, thiadiazole ring, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS2/c18-17(19,20)13-8-4-5-11(9-13)10-25-16-23-22-15(26-16)21-14(24)12-6-2-1-3-7-12/h1-9H,10H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXWLLOELKGYQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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